molecular formula C19H24N2 B563506 Imipramine-d6 CAS No. 65100-45-0

Imipramine-d6

Katalognummer B563506
CAS-Nummer: 65100-45-0
Molekulargewicht: 286.452
InChI-Schlüssel: BCGWQEUPMDMJNV-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imipramine-d6 is the deuterium labeled version of Imipramine . Imipramine is an orally active tertiary amine tricyclic antidepressant . It is known to inhibit the serotonin transporter with an IC50 value of 32 nM . It is also a Fascin1 inhibitor with antitumor activities .


Synthesis Analysis

The synthesis of Imipramine-d6 involves the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . This reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .


Molecular Structure Analysis

The molecular structure of Imipramine-d6 is C19H18D6N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The electrochemical oxidation of Imipramine has been studied in aqueous solutions by cyclic voltammetry and controlled-potential coulometry techniques . The oxidation of Imipramine leads to the formation of a unique dimer of Imipramine (DIMP) .


Physical And Chemical Properties Analysis

Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .

Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Monitoring (TDM)

Imipramine-d6 can be used as an internal standard in TDM to ensure accurate measurement of imipramine levels in biological samples . TDM is crucial for drugs like TCAs, which have a narrow therapeutic index, to avoid side effects and ensure efficacy.

Bioequivalence Studies

In bioequivalence research, Imipramine-d6 serves as a reference standard to compare the bioavailability of imipramine from different pharmaceutical formulations . This is essential for generic drug approval and ensuring consistent therapeutic effects.

Pharmacokinetic Studies

Researchers use Imipramine-d6 to study the pharmacokinetics of imipramine, such as absorption, distribution, metabolism, and excretion (ADME) profiles . This helps in understanding how the drug behaves in the body over time.

Metabolite Identification

Imipramine-d6 aids in the identification and quantification of imipramine metabolites, such as desipramine, in various biological matrices . This is important for understanding the metabolism of the drug and its potential effects.

Environmental Analysis

The compound can be used in environmental analysis to trace the presence of imipramine and its metabolites in water systems, which can be indicators of pharmaceutical pollution .

Chemical Reference Standard

In chemical analysis, Imipramine-d6 is used as a reference standard for chemical identification and quantification in various types of NMR solvents . This helps in studying the structure and reaction mechanisms of compounds.

Clinical Research

Imipramine-d6 can be utilized in clinical research to explore new therapeutic applications of imipramine, such as its use in anxiety, eating disorders, neuropathic pain, and attention deficit hyperactivity disorder (ADHD) .

Material Science

Stable isotope-labeled compounds like Imipramine-d6 are used in material science to study the interaction of organic molecules with different materials, which can lead to the development of new materials with specific properties .

Wirkmechanismus

Target of Action

Imipramine, a tricyclic antidepressant (TCA), primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

Imipramine works by inhibiting the reuptake of certain neurotransmitters in the brain, including norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

Imipramine has been shown to affect the Hippo pathway , a signaling pathway that controls organ size through the regulation of cell proliferation and apoptosis . Specifically, imipramine impedes glioma progression by inhibiting Yes-associated protein (YAP), a recognized oncogene in glioma, independent of the Hippo pathway . In addition to inhibiting YAP transcription, imipramine also promotes the subcellular translocation of YAP from the nucleus into the cytoplasm .

Pharmacokinetics

Imipramine undergoes N-demethylation to form the active metabolite desipramine, and both imipramine and desipramine are converted to hydroxylated metabolites by the polymorphic enzyme CYP2D6 . The pharmacokinetics of imipramine can be influenced by factors such as age, the presence of certain other medications, and genetic variations in the CYP2D6 enzyme .

Result of Action

The inhibition of norepinephrine and serotonin reuptake by imipramine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to a positive effect on mood in depressed individuals . Additionally, imipramine has been shown to impede glioma progression by inhibiting the oncogene YAP .

Action Environment

The action of imipramine can be influenced by various environmental factors. For example, the presence of certain other medications can affect the metabolism of imipramine, potentially altering its efficacy . Additionally, genetic variations in the CYP2D6 enzyme can influence the metabolism of imipramine, potentially leading to differences in its efficacy among individuals .

Safety and Hazards

Imipramine-d6 may cause harm if swallowed and may cause drowsiness or dizziness . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Recent research has revealed that the imipramine treatment is presumed to target EGFRvIII and neuronal-derived EGFR, which may play a pivotal role in treating GBM by reducing the GABAergic synapse and vesicle-mediated release and other processes thereby modulating immune function .

Eigenschaften

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662038
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65100-45-0
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the purpose of synthesizing Imipramine-d6?

A1: Imipramine-d6, along with Desipramine-d3 and Imipramine-d3, were synthesized to be used as internal standards in mass spectrometric determinations []. These deuterated forms of the tricyclic antidepressants allow for more accurate and precise quantification of the non-deuterated counterparts in biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.